molecular formula C8H14O2 B15227475 Ethyl 3-methylcyclobutanecarboxylate CAS No. 99769-39-8

Ethyl 3-methylcyclobutanecarboxylate

Cat. No.: B15227475
CAS No.: 99769-39-8
M. Wt: 142.20 g/mol
InChI Key: JGUHQVWWWSWHRI-UHFFFAOYSA-N
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Description

Ethyl 3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a derivative of cyclobutane, featuring an ethyl ester group and a methyl group attached to the cyclobutane ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylcyclobutanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylcyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-methylcyclobutanecarboxylic acid, while reduction with lithium aluminum hydride can produce 3-methylcyclobutanemethanol.

Scientific Research Applications

Ethyl 3-methylcyclobutanecarboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-methylcyclobutanecarboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The cyclobutane ring’s strain can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutanecarboxylate: Similar structure but lacks the methyl group on the cyclobutane ring.

    Cyclobutanecarboxylic acid: The carboxylic acid analog of ethyl cyclobutanecarboxylate.

    Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups on the cyclobutane ring.

Uniqueness

Ethyl 3-methylcyclobutanecarboxylate is unique due to the presence of both an ethyl ester group and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-10-8(9)7-4-6(2)5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHQVWWWSWHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857389
Record name Ethyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99769-39-8
Record name Ethyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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